1-(3-Aminopropyl)imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWOCLBMVSZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063685 | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5036-48-6 | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(3-Aminopropyl)imidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Transition Metal Chelates (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II))
A variety of transition metal complexes with 1-(3-Aminopropyl)imidazole and its derivatives have been reported. For instance, tridentate chelate complexes with the general formula M[LX · 2H₂O], where M can be Co(II), Ni(II), Cu(II), Zn(II), or Cd(II), have been synthesized from a Schiff base ligand derived from this compound. tandfonline.comtandfonline.comresearchgate.net Characterization using techniques such as electronic absorption spectra and magnetic susceptibility measurements has suggested different geometries for these complexes. For example, the copper complex often adopts a square-planar or distorted square-planar geometry, while other metal complexes in this series tend to exhibit octahedral geometries. tandfonline.comtandfonline.comresearchgate.net The formation of one-dimensional polymeric chain structures has also been observed for some zinc(II) complexes. researchgate.net
Table 1: Examples of Transition Metal Complexes with this compound Derivatives
| Metal Ion | Ligand System | Proposed Geometry | Reference |
| Cu(II) | Schiff base of this compound and salicylaldehyde | Square-planar | tandfonline.comtandfonline.comresearchgate.net |
| Co(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |
| Ni(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |
| Zn(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |
| Cd(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |
| Ni(II) | This compound and thiocyanate | 2D Layer | researchgate.net |
| Cd(II) | This compound and thiocyanate | 1D Double Chain | researchgate.net |
Silver(I) Complexes and Their Coordination
This compound and its Schiff base derivatives readily coordinate to silver(I) ions. maynoothuniversity.iecore.ac.ukmaynoothuniversity.ie The resulting silver(I) complexes have been structurally characterized, revealing interesting coordination features. maynoothuniversity.iecore.ac.uk For instance, the complex [Ag(apim)]ClO₄ (where apim = this compound) has been synthesized and its crystal structure determined. core.ac.uk These complexes often exhibit linear or near-linear coordination geometries around the Ag(I) center, a common feature for d¹⁰ metal ions. The coordination typically involves the nitrogen atoms of the imidazole (B134444) ring and the aminopropyl side chain. core.ac.uk
Palladium Nanoparticle Decoration on Functionalized Nanosheets
In the realm of materials science, this compound has been utilized to functionalize porous graphene oxide nanosheets (GONs). acs.orgbohrium.com These functionalized nanosheets can then be decorated with palladium nanoparticles (Pd NPs). acs.orgbohrium.com The this compound moiety is covalently immobilized onto the GONs, providing amine-terminated imidazolium (B1220033) sites that facilitate the anchoring of the palladium nanoparticles. acs.org This approach has been used to develop hybrid nanomaterials that can serve as efficient and recyclable heterogeneous nanocatalysts for various organic transformations, such as the oxidative amidation of aldehydes. acs.org The resulting catalyst, GO-Imd-Pd, has been characterized by a suite of physicochemical techniques including FT-IR, XRD, TEM, and XPS. acs.org
Coordination Chemistry and Metal Complexation
Structural Elucidation of Metal Complexes
The determination of the structure of metal complexes involving 1-(3-aminopropyl)imidazole and its derivatives is crucial for understanding their chemical and physical properties. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the binding mode of the ligand.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes with Apim-derived ligands are informative about the geometry around the metal center. For instance, in a study of tridentate chelate complexes with a Schiff base derived from this compound and salicylaldehyde, the UV-Vis spectra suggested a square-planar geometry for the copper(II) complex, while other metal complexes like Co(II) and Ni(II) were proposed to have octahedral geometries. tandfonline.com Similarly, for chalcone-based Schiff base complexes of Apim, electronic spectra and magnetic susceptibility measurements pointed towards a distorted square planar geometry for the Cu(II) ion and distorted tetrahedral geometries for Co(II), Ni(II), and Zn(II) complexes. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. The formation of a Schiff base from this compound is marked by the disappearance of the strong C=O band of the aldehyde and the N-H bending of the amine, and the appearance of a new imine (C=N) band around 1650 cm⁻¹. core.ac.uk Upon complexation, shifts in the vibrational frequencies of the imidazole (B134444) ring and the imine group can confirm their involvement in coordination. For example, in imidazole-copper(II) complexes, changes in the IR spectrum compared to the raw materials indicate the formation of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Ag(I). maynoothuniversity.ie For a synthesized phenylurea propyl imidazole (PUPI) from this compound, ¹H NMR confirmed the successful reaction by the shift of CH₂ peaks adjacent to the amino group and the disappearance of the -NH₂ peak. acs.org In paramagnetic complexes, the paramagnetism of the metal ion can lead to significant shifting and broadening of NMR signals, providing information about the electronic structure. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of a Cu(II) complex with a Schiff base of Apim, recorded at room temperature, confirmed a distorted square-planar geometry. tandfonline.comresearchgate.net The EPR parameters can provide detailed information about the nature of the metal-ligand bonding and the symmetry of the coordination sphere. nih.gov
| Complex | Technique | Key Findings | Reference |
|---|---|---|---|
| Cu(II) complex of N-[this compound]salicylaldimine | UV-Vis, EPR | Suggests a distorted square-planar geometry. | tandfonline.com |
| Co(II), Ni(II) complexes of N-[this compound]salicylaldimine | UV-Vis | Suggests an octahedral geometry. | tandfonline.com |
| Cu(II) complex of chalcone-based Schiff bases of Apim | UV-Vis | Indicates a distorted square planar geometry. | nih.gov |
| Co(II), Ni(II), Zn(II) complexes of chalcone-based Schiff bases of Apim | UV-Vis | Suggests a distorted tetrahedral geometry. | nih.gov |
| Ag(I) complex of Apim-salicylaldehyde Schiff base | ¹H, ¹³C NMR | Characterization of the diamagnetic complex structure. | maynoothuniversity.ie |
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound and its derivatives are often investigated using cyclic voltammetry. This technique provides insights into the redox behavior of the metal center and the influence of the ligand environment on the electron transfer processes.
The electrochemical behavior of a copper(II) complex with a Schiff base of Apim has been studied by cyclic voltammetry. tandfonline.comresearchgate.netscilit.com In another study, the redox behavior of a copper(II) complex with a chalcone-based Schiff base of Apim was also investigated using this method. nih.gov Cyclic voltammetry of copper(II)-imidazole complexes often reveals a two-step reduction process. The first step is typically a quasi-reversible, single-electron transfer corresponding to the Cu(II)/Cu(I) redox couple. The second step is usually an irreversible reduction of the Cu(I) species to metallic copper. wojast.org.ng
The redox potential of these complexes can be influenced by factors such as the ligand structure and the pH of the medium. For copper(II)-imidazole systems, increasing the pH can cause the electrode process to become more irreversible. wojast.org.ng Spectroelectrochemical experiments on iron tetraphenylporphyrin (B126558) in the presence of this compound have shown that the ligand complexes with the iron center, leading to reversible reduction processes. escholarship.org Furthermore, a polymer-supported copper catalyst derived from this compound has been developed, and its redox interconversion was found to be electrochemically quasi-reversible. researchgate.net
| Complex System | Technique | Key Findings | Reference |
|---|---|---|---|
| Copper(II) imidazole complexes | Cyclic Voltammetry | Two-step reduction (Cu(II)/Cu(I) and Cu(I)/Cu(0)); quasi-reversible first step. | wojast.org.ng |
| Iron tetraphenylporphyrin with this compound | Cyclic Voltammetry, Spectroelectrochemistry | Reversible reduction of the complexed iron center. | escholarship.org |
| Polymer-supported Copper catalyst with this compound | Cyclic Voltammetry | Quasi-reversible redox interconversion. | researchgate.net |
| Copper(II) complex of chalcone-based Schiff bases of Apim | Cyclic Voltammetry | Investigation of the redox behavior of the copper center. | nih.gov |
Catalysis and Reaction Engineering
Catalytic Applications of 1-(3-Aminopropyl)imidazole and its Derivatives
The catalytic activity of this compound and its derivatives is exploited in several areas of polymer chemistry and organic synthesis. Its ability to influence reaction kinetics and participate in catalytic cycles makes it a valuable component in the production of various materials and chemical intermediates.
Epoxy Resin Curing Agents and Accelerators
This compound and its derivatives have demonstrated significant utility as both curing agents and accelerators in epoxy resin systems. The presence of the imidazole (B134444) group allows it to catalyze curing reactions, leading to faster processing times and lower energy consumption acs.org.
A notable derivative, Phenylurea propyl imidazole (PUPI), synthesized from this compound and phenyl isocyanate, has been investigated as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) based epoxy resins. This one-component epoxy resin system exhibits excellent stability at ambient temperature and achieves high conversion rates at elevated temperatures. For instance, conversions of 97.6% and 99.3% were achieved at 120°C and 140°C in 5.17 and 1.95 minutes, respectively acs.org.
Furthermore, PUPI has been shown to act as an effective accelerator for dicyandiamide (B1669379) (DICY), a common curing agent for epoxy resins. The incorporation of PUPI significantly lowers the curing temperature of DICY-based formulations. The catalytic action of the imidazole moiety is credited with this acceleration, which reduces both the curing temperature and time acs.org.
Table 1: Effect of PUPI on the Curing Temperature of DGEBA with DICY
| PUPI Content (wt%) | Onset Temperature (°C) | Peak Temperature (°C) |
| 0 | 173 | 204 |
| 1 | 111 | 155 |
| 5 | 85 | 131 |
| 10 | 72 | 122 |
| Data sourced from a 2024 study on phenylurea propyl imidazole as a thermal latent curing agent and accelerator. acs.org |
Urethane (B1682113) Reactions
This compound is recognized as a selective catalyst in the formation of urethanes basf.com. The production of polyurethanes, a versatile class of polymers, relies on the catalyzed reaction between isocyanates and polyols. The catalytic activity of this compound in these reactions is attributed to the nitrogen-containing functional groups within its structure.
Computational studies have been conducted to understand the catalytic effect of various amine-based catalysts, including this compound, on urethane formation. These studies investigate the reaction mechanisms and energetic profiles to elucidate how different catalysts influence the reaction rate. The presence of both a primary amine and an aromatic imidazole group in this compound provides multiple potential catalytic sites basf.com.
Metal-Catalyzed Organic Reactions
While the primary amine and imidazole moieties of this compound make it a promising candidate as a ligand in metal-catalyzed organic reactions, specific, detailed research findings on its application in this area with common transition metals such as copper, ruthenium, or iridium are not extensively documented in the available literature. However, the broader class of imidazole derivatives is widely utilized in this field. Imidazole-containing ligands are known to coordinate with various transition metals, forming stable complexes that can catalyze a wide range of organic transformations, including cross-coupling reactions and C-H activation beilstein-journals.orgnih.govresearchgate.net. The bifunctional nature of this compound suggests its potential to act as a bidentate ligand, which could offer unique reactivity and selectivity in such catalytic systems.
Oxidative Amidation of Aldehydes
A significant application of a this compound derivative has been demonstrated in the oxidative amidation of aldehydes. Specifically, a nanocatalyst composed of palladium nanoparticles supported on this compound-functionalized porous graphene oxide nanosheets (GO-Imd-Pd) has been developed and proven to be highly effective for this transformation acs.org. This heterogeneous catalyst leverages the functional groups of the imidazole derivative to stabilize the palladium nanoparticles and provides Lewis acidic sites that activate the reactant molecules, leading to high product yields acs.org.
The GO-Imd-Pd catalyst is easily separable from the reaction mixture through centrifugation and has shown excellent recyclability, maintaining its activity for up to six catalytic runs without significant degradation acs.org. This highlights the potential of utilizing this compound in the design of robust and reusable heterogeneous catalysts for important organic reactions.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The ability of this compound to coordinate with metal centers through its nitrogen atoms makes it a valuable ligand in both homogeneous and heterogeneous catalysis. The imidazole ring and the aminopropyl side chain can act in concert or independently to stabilize metal complexes and influence their catalytic performance.
Palladium Nanoparticle Catalysts
As mentioned previously, this compound plays a crucial role as a ligand in the stabilization of palladium nanoparticles for catalytic applications. In the GO-Imd-Pd nanocatalyst, the this compound is covalently immobilized onto the graphene oxide support. This functionalization serves a dual purpose: it provides anchoring sites for the palladium nanoparticles, preventing their agglomeration, and it electronically modifies the support, which can influence the catalytic activity of the palladium centers acs.org. The resulting hybrid material acts as a highly efficient and reusable heterogeneous catalyst for the oxidative amidation of aldehydes acs.org. The successful application of this compound in this context underscores its potential in the development of advanced catalytic materials.
Reaction Optimization and Efficiency
The efficiency of a catalytic process hinges on a delicate balance of several operational variables. For catalysts like this compound, which possesses both a basic imidazole ring and a primary amine, understanding the interplay of reaction conditions is paramount for achieving desired outcomes.
The catalytic performance of this compound and its derivatives is intricately linked to the concentration of the catalyst, the reaction temperature, and the applied pressure. While specific kinetic data for the neat compound across a range of reactions is not extensively documented in publicly available literature, valuable insights can be drawn from studies on its derivatives and related imidazole-based catalysts.
Concentration: The concentration of a catalyst is a fundamental parameter that directly affects the reaction rate. In general, for a catalyzed reaction, an increase in catalyst concentration leads to a proportional increase in the reaction rate, assuming the catalyst is the limiting factor. For instance, in the context of epoxy resin curing, a derivative of this compound, Phenylurea Propyl Imidazole (PUPI), has been shown to act as an accelerator. The concentration of PUPI significantly influences the curing kinetics. When used as a catalyst for the dicyandiamide (DICY) curing of diglycidylether bisphenol A (DGEBA) resin, varying the PUPI concentration has a marked effect on the curing temperatures acs.orgnih.gov. Increasing the concentration of the PUPI accelerator leads to a decrease in the onset and peak curing temperatures, indicating a faster reaction rate. This suggests that a higher concentration of the imidazole-containing catalyst provides more active sites for the reaction to proceed.
Temperature: Temperature is a critical factor that influences the rate of chemical reactions, including those catalyzed by this compound. According to the principles of chemical kinetics, an increase in temperature generally leads to an exponential increase in the reaction rate constant, as described by the Arrhenius equation. This is because higher temperatures provide the reacting molecules with the necessary activation energy to overcome the energy barrier of the reaction.
In the case of the PUPI-accelerated epoxy curing, temperature plays a pivotal role. Isothermal differential scanning calorimetry (DSC) studies have shown that at higher temperatures, the curing reaction proceeds much more rapidly. For example, a one-component epoxy resin formulated with PUPI achieved a high conversion in a significantly shorter time at 140°C compared to 120°C acs.orgnih.govresearchgate.net. This demonstrates the profound effect of temperature on the catalytic activity of this this compound derivative. The following interactive table illustrates the effect of PUPI concentration on the curing peak temperature of an epoxy resin system.
Interactive Data Table: Effect of PUPI Concentration on Epoxy Curing Peak Temperature
| PUPI Concentration (mol%) | Curing Onset Temperature (°C) | Curing Peak Temperature (°C) |
|---|---|---|
| 1 | 111 | 155 |
| 5 | 97 | 135 |
| 10 | 72 | 122 |
Data derived from studies on Phenylurea Propyl Imidazole (PUPI), a derivative of this compound, as an accelerator for dicyandiamide (DICY) curing of epoxy resins. acs.orgnih.gov
Pressure: The influence of pressure on a chemical reaction is most significant when gaseous reactants are involved. For reactions in the liquid phase, the effect of pressure on the reaction rate is generally minimal unless it influences the physical properties of the solvent or the volume of activation is significant. In many organic reactions where this compound would be employed as a catalyst, which are typically conducted in the liquid phase, pressure is not a primary parameter for optimization. However, in reactions involving gaseous substrates, increasing the partial pressure of the gas can lead to a higher concentration of the reactant in the liquid phase, thereby increasing the reaction rate. Atmospheric oxidation reactions of imidazole, for instance, show a decrease in regioselectivity with decreasing pressure rsc.org.
The ability to recycle a catalyst is a cornerstone of green chemistry and sustainable industrial processes. An ideal catalyst should be easily separable from the reaction mixture and maintain its activity over multiple reaction cycles. The stability of the catalyst under the reaction conditions is a prerequisite for its effective reuse.
Evidence from related catalytic systems supports the potential for recyclability. For instance, a nanocatalyst used for the synthesis of tetrasubstituted imidazoles was successfully recycled and reused for five runs without a significant loss of activity rsc.org. Similarly, a copper-based nanocatalyst employed for the synthesis of polysubstituted pyrroles and imidazole derivatives was reused for six cycles with no considerable reduction in reactivity and yields rsc.org. These examples, while not directly involving this compound as the catalyst, highlight the durability of the imidazole scaffold in catalytic applications.
The thermal stability of this compound is also a key factor in its potential for reuse, particularly in reactions conducted at elevated temperatures. Thermogravimetric analysis (TGA) of its derivative, PUPI, shows that the this compound moiety degrades at higher temperatures, indicating a certain level of thermal stability acs.orgnih.gov.
The following interactive table summarizes the recyclability of an imidazole-based nanocatalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, providing a proxy for the potential reusability of catalysts containing the imidazole functional group.
Interactive Data Table: Recyclability of an Imidazole Synthesis Catalyst
| Cycle | Product Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
Data from a study on a ZSM-11 zeolite catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org
Polymer Science and Materials Engineering
Incorporation of 1-(3-Aminopropyl)imidazole into Polymeric Structures
The bifunctional nature of this compound, with its reactive amine and functional imidazole (B134444) group, makes it a valuable building block for modifying and synthesizing polymers. It can be grafted onto existing polymer backbones or used as a monomer in polymerization reactions to create materials with tailored characteristics for diverse applications.
pH-Sensitive Polyaspartamide Derivatives
Researchers have successfully synthesized novel pH-sensitive polyaspartamide derivatives by grafting this compound onto a polysuccinimide backbone. nsf.gov The degree of substitution (DS) of the imidazole moiety is a critical factor that governs the material's properties. Polymers with a high substitution of this compound exhibit a distinct pH-sensitive phase transition. nsf.gov These polymers demonstrate a significant buffering capacity in the pH range of 5 to 7, which increases with a higher DS of the imidazole derivative. nsf.gov
The pH also dictates the aggregation behavior of these polymers. For instance, MPEG/imidazole-g-polyaspartamides with a this compound DS greater than 82% form self-aggregates at a pH above 7 due to hydrophobic interactions of the unprotonated imidazole groups. nsf.gov These aggregates, with a mean size over 200 nm, dissociate at pH values below 7 as the imidazole groups become protonated. nsf.gov This responsive behavior makes these polyaspartamide derivatives promising candidates for advanced applications. nsf.govsigmaaldrich.com
| pH Condition | Imidazole Group State | Interaction | Resulting State | Mean Size |
|---|---|---|---|---|
| > 7 | Unprotonated | Hydrophobic | Self-aggregates form | > 200 nm |
| < 7 | Protonated | Electrostatic Repulsion | Aggregates dissociate | N/A |
Amphiphilic Polymers with Graft Reactions
The synthesis of pH-sensitive amphiphilic polymers has been achieved through the graft reaction of this compound. sigmaaldrich.comthermofisher.com In one approach, a series of these polymers was created by successively grafting octadecylamine (B50001) (C18), O-(2-aminoethyl)-O'-methylpolyethylene glycol, and this compound onto polysuccinimide. acs.org The resulting polymers form micelle-like nano-aggregates in aqueous solutions at a pH above 6.8. acs.org
In another study, derivatized dextran (B179266) was synthesized by grafting it with this compound. thermofisher.com The imidazole moiety is recognized for its pH-sensitive aggregation behavior and its ability to buffer between pH 5 and 7. thermofisher.com These characteristics are imparted to the dextran-based nanoparticles, which have been successfully prepared with sizes under 200 nm. thermofisher.com
Polyurethane Production and Modification of Epoxy Resins
N-(3-Aminopropyl)imidazole serves as a selective catalyst for both urethane (B1682113) and epoxy reactions. mdpi.com It is utilized in the preparation of polyurethanes and for the modification of epoxy resins, where the pendent imidazole functionality enhances the adhesion properties of the resin. mdpi.com Furthermore, it functions as a low-volatility catalyst in the manufacturing of molded soft polyurethane foams. mdpi.com
A notable application involves the reaction of this compound with phenyl isocyanate to synthesize Phenylurea Propyl Imidazole (PUPI). rsc.org This adduct acts as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) epoxy resin. rsc.org Significantly, PUPI also functions as an accelerator for dicyandiamide (B1669379) (DICY) curing agents in the curing of DGEBA. The incorporation of PUPI dramatically reduces the curing temperature, as shown by the shift in peak curing temperatures from 204°C to as low as 122°C. rsc.org
| PUPI Content (wt%) | Peak Curing Temperature (°C) |
|---|---|
| 0 | 204 |
| 1 | 155 |
| 5 | 126 |
| 10 | 122 |
Dispersing Agent Polymers
The imidazole group from this compound can be incorporated onto a polymer backbone to create effective dispersing agents. mdpi.com For example, a polymeric dispersant with carboxyl anchoring groups was modified through amidation using this compound. sigmaaldrich.com This modification introduced an azole anchoring group, which proved to be more universal. sigmaaldrich.com The resulting dispersant, PD-A1, demonstrated lower viscosity, improved stability, and enhanced compatibility across a diverse range of pigment systems compared to its predecessor. sigmaaldrich.com
Crosslinked Chlorosulfonated Poly(styrene)-divinylbenzene Polymers
A functionalized polymer has been synthesized by reacting this compound with crosslinked chlorosulfonated poly(styrene)-divinylbenzene (CSPS-DVB). The synthesis involves a three-step process: first, the creation of crosslinked poly(styrene-divinylbenzene) resin via suspension polymerization; second, the chlorosulfonation of this resin; and third, a sulfonamidation reaction with this compound. The resulting polymer has been used to modify carbon paste electrodes for the selective and sensitive determination of trace heavy metal ions.
Polyimide-Ionene Membranes
The compound this compound (API) is a key monomer in the synthesis of advanced ionene membranes. In one study, a series of imidazolium-based ionenes with aromatic amide linkages (ionene-polyamides) were developed. nsf.gov Diamide bis-imidazole monomers were first synthesized by reacting terephthaloyl chloride (TC) or isophthaloyl chloride (IC) with API. nsf.gov These monomers were then polymerized with different α,α′-dichloroxylenes to form the ionene-polyamides. nsf.gov The resulting membranes, such as [TC-API(p)-Xy][Tf2N], exhibited excellent thermal stability and superior selectivity for CO2/CH4 and CO2/N2 gas pairs. nsf.gov
In other research, polyimide-ionenes (PI-ionenes) were created. The synthetic route involves first reacting a dianhydride, such as pyromellitic dianhydride (PMDA), with an imidazole-containing amine like this compound to form a bis(imidazole) diimide. mdpi.com This intermediate is then polymerized with a dihalide via the Menshutkin reaction to create the final PI-ionene. These materials are being explored for their gas separation performance.
Functionalization of Nanomaterials
This compound is extensively used to functionalize nanomaterials, imparting new chemical properties to the nanoparticle surface, which enhances their performance in a range of applications from catalysis to environmental remediation.
Researchers have successfully developed this compound-functionalized porous graphene oxide nanosheets (GONs) that serve as a support for palladium nanoparticles (Pd NPs). acs.org In one study, amine-terminated imidazolium (B1220033) moieties were covalently immobilized on the GONs, followed by decoration with palladium nanoparticles of approximately 11 nm in size using a chemical reduction method. acs.org The functionalization of the graphene oxide structure with this compound was achieved through an epoxide ring-opening reaction facilitated by potassium hydroxide (B78521) in an aqueous medium. frontiersin.org
The successful synthesis of this nanocatalyst, often abbreviated as GO-Imd-Pd, was confirmed through a comprehensive suite of characterization techniques. acs.org This hybrid nanomaterial demonstrated high efficacy as a heterogeneous nanocatalyst for the oxidative amidation of aldehydes, a key chemical transformation. acs.orgbohrium.com The functionalized material offers Lewis acidic sites that help activate reactant molecules, leading to high product yields. acs.org A significant advantage of this nanocatalyst is its ease of separation from the reaction mixture via simple centrifugation and its remarkable recyclability, showing no significant loss of activity after six catalytic runs. acs.orgbohrium.com
Table 1: Characterization of Imidazole-Functionalized Porous Graphene Oxide Nanosheets (GO-Imd-Pd)
| Characterization Technique | Purpose | Reference |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify functional groups and confirm covalent bonding. | acs.org |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the material. | acs.org |
| Transmission Electron Microscopy (TEM) | To observe the morphology and size of the nanoparticles. | acs.org |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the functionalized nanosheets. | acs.org |
| Scanning Electron Microscopy (SEM) | To study the surface topography of the material. | acs.org |
| Energy-Dispersive X-ray Analysis (EDAX) | To determine the elemental composition. | acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface chemistry and bonding states. | acs.org |
| Elemental Analysis (CHN) | To determine the percentage of Carbon, Hydrogen, and Nitrogen. | acs.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the amount of palladium loaded. | acs.org |
| BET Surface Area Analysis | To measure the specific surface area of the porous material. | acs.org |
This compound serves as an effective coating and stabilizer in the synthesis of magnetite (Fe₃O₄) nanoparticles (MNPs). nih.govnih.gov A straightforward preparation method involves using this compound as a base during the co-precipitation of iron(II) and iron(III) salts, or starting from only iron(II) chloride. nih.govnih.govresearchgate.net This approach allows for the creation of amino-functionalized magnetic nanoparticles, which are crucial for subsequent polymer linkage and have promising applications in biomedicine, catalysis, and nanotechnology. nih.govnih.govresearchgate.net
The morphology of the resulting nanoparticles is influenced by the synthesis conditions. researchgate.net For instance, using this compound as a stabilizer can yield spherical nanoparticles with a mean diameter of approximately 45 nm. researchgate.net The functionalized surface of these aminopropylimidazole-containing magnetic nanoparticles can be further modified, for example, by linking with polymers like poly(benzofuran-co-arylacetic acid), expanding their utility. nih.govnih.govresearchgate.net Characterization using techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) confirms the successful coating and functionalization of the magnetite nanoparticles. nih.govnih.gov
In the field of water treatment, this compound is used to modify ultrafiltration membranes to enhance their performance and mitigate fouling. jst.go.jpresearchgate.net One innovative approach involves the design of a bifunctional zwitterion, (this compound) propanesulfonate (APIS), which acts as both a membrane modifier and a draw solute for forward osmosis (FO) wastewater treatment. acs.org
The APIS molecule is immobilized onto the membrane surface, such as sulfonated poly(ether sulfone) (sPES), through a rapid amidation reaction. acs.org This modification imparts favorable properties to the membrane. Studies have shown that an APIS-modified sPES membrane can exhibit a 101% increase in water flux compared to the nascent membrane when using a 0.5 M NaCl draw solution (increasing from 9.3 to 18.7 LMH). acs.org Furthermore, these modified membranes demonstrate significantly higher fouling resistance. In a 20-hour experiment against a 200 ppm ovalbumin solution, the APIS-modified membrane showed a much smaller decline in water permeation and a superior flux recovery rate of 88% after cleaning, compared to a 59% recovery for the unmodified membrane. acs.org Such modifications are crucial for developing more efficient and durable membrane-based water purification systems. jst.go.jpresearchgate.net
Table 2: Performance of APIS-Modified Forward Osmosis Membrane
| Parameter | Nascent sPES Membrane | APIS-Modified sPES Membrane | Reference |
| Water Flux (0.5 M NaCl Draw Solution) | 9.3 LMH | 18.7 LMH | acs.org |
| Flux Recovery (after 20h fouling) | 59% | 88% | acs.org |
Applications in Advanced Materials
The reactivity of this compound allows for its incorporation into various material systems, leading to the creation of advanced materials like specialized hydrogels, coatings, and high-performance resins.
While the direct use of this compound in hydrogel synthesis is a specific area of research, the broader class of aminopropyl-functionalized molecules, such as (3-aminopropyl) triethoxysilane (B36694) (APTES), are commonly used to create hydrogel coatings. nih.govmdpi.com These coatings combine the desirable properties of hydrogels, like lubricity and biocompatibility, with the mechanical strength of a substrate material. nih.govresearchgate.net Functional hydrogel coatings are being developed for various applications, including pH-responsive coatings for urinary catheters to prevent bacterial colonization and encrustation. rsc.org The amine functionality is key to anchoring the hydrogel network to surfaces.
This compound is recognized as an effective adhesion promoter, particularly in coating compositions designed for direct-to-metal applications. google.com The pendent imidazole functionality is known to improve the adhesion properties of resins. basf.com The molecule acts as a bridge: the primary amine group can react with and become chemically bonded to the resin matrix (e.g., an epoxy or polyurethane system), while the imidazole ring adsorbs onto the substrate surface through physical interactions like hydrogen bonds or dipolar interactions, significantly enhancing adhesion. google.combasf.com
Furthermore, this compound is a key building block for synthesizing thermal latent curing agents for one-component epoxy resins. nih.gov For instance, it can be reacted with phenyl isocyanate to produce phenylurea propyl imidazole (PUPI). nih.gov This adduct, when mixed with an epoxy resin like diglycidylether bisphenol A (DGEBA), remains stable at room temperature but acts as a potent accelerator at elevated temperatures. nih.gov This "latency" is crucial for prepreg composites used in aerospace and automotive industries, allowing for ease of handling before the final curing process. nih.gov The addition of PUPI can dramatically lower the curing temperature of epoxy-dicyandiamide systems, reducing the peak curing temperature from 204°C to as low as 122°C. nih.gov
Viscosity Index Improvers
The compound this compound serves as a valuable building block and functional amine in the formulation of advanced viscosity index improvers (VIIs), particularly multifunctional dispersant VIIs used in engine lubricants. basf.comgoogle.com These additives are critical for maintaining the viscosity of lubricating oils over a wide range of operating temperatures, ensuring consistent performance and protection.
In this context, this compound is incorporated into a polymer backbone to create a dispersant VII. google.com Typically, an olefin copolymer, such as a copolymer of ethylene (B1197577) and one or more C3-C28 alpha-olefins, is first grafted with an acylating agent. google.com This grafted polymer is then reacted with an amine, such as this compound, to attach the functional group that imparts dispersancy. google.comgoogle.com This functionality provides control over sludge and varnish, keeping engine components clean. google.com
The resulting dispersant viscosity index improvers offer multiple benefits. They not only modify the oil's viscosity but also help to keep soot and other particulate matter suspended in the oil, preventing the formation of harmful deposits. google.com The use of this compound as the functional amine contributes to these dispersant qualities, which are essential for the longevity and efficiency of modern engines, including those with exhaust gas recirculation systems. googleapis.comepo.org Incorporating these advanced VIIs can also reduce the total amount of additive needed in a lubricant formulation, offering potential cost and performance advantages. googleapis.com
Table 1: Application of this compound in Viscosity Index Improvers This table is interactive. Users can sort and filter the data.
| Polymer Backbone | Functionalizing Agent | Role of this compound | Resulting Additive | Key Performance Attribute | Reference |
|---|---|---|---|---|---|
| Olefin Copolymer (e.g., ethylene-alpha-olefin) | Acylating Agent | Reacts with the acylated polymer to provide a dispersant functional group. | Dispersant Viscosity Index Improver | Enhances wear protection and controls sludge and varnish. | google.com |
| Polyolefin | Acylating Agent | An aliphatic primary amine that imparts sludge and varnish control. | Multiple Function Dispersant Graft Polymer | Soot handling and sludge/varnish control. | google.com |
pH-Responsive Nanocarriers for Drug Delivery
The imidazole group of this compound is a key functional moiety for creating pH-sensitive nanocarriers designed for targeted drug delivery, particularly in anticancer therapies. unpad.ac.idunpad.ac.id The principle behind this application lies in the pKa of the imidazole group, which is typically in the range of 5.0 to 6.5. unpad.ac.id This property allows polymers functionalized with this compound to remain stable and retain their drug cargo at the physiological pH of blood (around 7.4), but to undergo structural changes and release the drug in the acidic microenvironments characteristic of tumors (pH ~6.5-7.2) or intracellular compartments like endosomes (pH ≤ 6.5). unpad.ac.id
Researchers have successfully synthesized various pH-responsive nanocarriers by incorporating this compound into different polymer systems. These systems are typically prepared either by grafting the compound onto a pre-existing polymer or by using it in the direct synthesis of amphiphilic polymers that can self-assemble into nanoparticles. unpad.ac.idfishersci.fisigmaaldrich.com
Detailed Research Findings:
Polyaspartamide Derivatives: New pH-sensitive polyaspartamide derivatives have been synthesized by grafting this compound onto a polysuccinimide backbone. nih.gov These polymers exhibit a distinct pH-sensitive phase transition. At pH values above 7, hydrophobic interactions between the unprotonated imidazole groups lead to the formation of self-aggregates with sizes over 200 nm. nih.gov As the pH drops below 7, the imidazole groups become protonated, causing the aggregates to dissociate and release their contents. nih.gov The buffering capacity of these polymers, which is beneficial for endosomal escape, increases with a higher degree of substitution of this compound. nih.gov
Dextran-Based Nanoparticles: In another approach, derivatized dextran was grafted with this compound to create biodegradable and pH-sensitive nanoparticles. spm.com.cn These nanoparticles, with sizes under 200 nm, were successfully prepared via nanoprecipitation and demonstrated pH-sensitive behavior, highlighting the versatility of using natural polysaccharides as carriers. spm.com.cn
Polymeric Micelles for Doxorubicin (B1662922) Delivery: pH-responsive polymeric micelles were constructed through the post-polymerization modification of poly(pentafluorophenyl acrylate) (PPFPA). nih.gov After an initial modification, this compound (API) was reacted with the polymer core. These API-modified micelles were capable of encapsulating the anticancer drug doxorubicin (DOX). nih.gov Dynamic light scattering studies confirmed that the micelles disintegrated when the pH was switched from a neutral 7.4 to an acidic 5.0, due to the protonation of the imidazolyl groups. This led to a significantly faster and greater release of DOX in the acidic environment compared to the neutral pH. nih.gov
Magnetite Nanoparticles: The compound has also been used as a surface coating for magnetite nanoparticles. researchgate.net This functionalization provides an amino-functionalized surface that can be further modified, creating a platform for targeted drug delivery systems where the nanoparticle's trajectory can be guided by external magnetic fields. researchgate.net
Table 2: Research on this compound in pH-Responsive Nanocarriers This table is interactive. Users can sort and filter the data.
| Polymer System | Nanocarrier Type | Key Finding | Drug Model | Reference |
|---|---|---|---|---|
| Polyaspartamide | Polymer Aggregates | Aggregates ( >200 nm) form at pH > 7 and dissociate at pH < 7 due to imidazole protonation. | Not specified | nih.gov |
| Dextran | Nanoparticles | Synthesized biodegradable nanoparticles (< 200 nm) with demonstrated pH-sensitivity. | Not specified | spm.com.cn |
| Poly(pentafluorophenyl acrylate) | Polymeric Micelles | Micelles disintegrate at pH 5.0, leading to accelerated drug release. | Doxorubicin (DOX) | nih.gov |
| Carboxymethyl chitosan (B1678972) (CMCS) | Nanoparticles | Grafting with API led to swelling at acidic conditions, accelerating DOX release. | Doxorubicin (DOX) | unpad.ac.id |
Biomedical and Pharmacological Applications
Antimicrobial Activities of 1-(3-Aminopropyl)imidazole and its Complexes
This compound and its derivatives have demonstrated notable antimicrobial properties. The imidazole (B134444) moiety itself is a key structural component in many biologically active compounds, and its incorporation into various molecular frameworks has been a strategy for developing new therapeutic agents. mdpi.comnano-ntp.com
Antibacterial Efficacy Against Bacterial Strains
Complexes of this compound, particularly with metal ions like silver (Ag(I)), have shown promise as antibacterial agents. Studies have investigated the efficacy of these complexes against a range of both Gram-positive and Gram-negative bacteria.
For instance, silver(I) complexes of Schiff base ligands derived from this compound have exhibited moderate antibacterial activity against strains such as Staphylococcus aureus (S. aureus), methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli (E. coli), and Pseudomonas aeruginosa (P. aeruginosa). clinmedkaz.orgresearchgate.netmaynoothuniversity.ie While the uncoordinated Schiff base ligands and their copper(II) and zinc(II) complexes were found to be inactive, the silver complexes displayed noteworthy antibacterial effects. maynoothuniversity.ie
It is important to note that the antibacterial activity of imidazole derivatives can be influenced by various factors, including the nature of substituents on the imidazole ring and the specific bacterial strain being targeted. nano-ntp.comclinmedkaz.org For example, one study found that a specific N,N-disubstituted 2-aminobenzothiazole (B30445) containing an N-propyl imidazole moiety was a potent inhibitor of S. aureus and several MRSA strains, but was not effective against Gram-negative bacteria due to efflux pump mechanisms. nih.gov
| Compound/Complex | Bacterial Strain | Activity | Reference |
| Silver(I) complexes of Schiff base ligands from this compound | S. aureus, MRSA, E. coli, P. aeruginosa | Moderate antibacterial activity | clinmedkaz.orgresearchgate.netmaynoothuniversity.ie |
| N,N-disubstituted 2-aminobenzothiazole with N-propyl imidazole | S. aureus, MRSA | Potent inhibitor | nih.gov |
| Uncoordinated Schiff base ligands from this compound | Various bacterial pathogens | Inactive | maynoothuniversity.ie |
| Copper(II) and Zinc(II) complexes of Schiff base ligands from this compound | Various bacterial pathogens | Inactive | maynoothuniversity.ie |
Antifungal Efficacy
In addition to antibacterial properties, complexes derived from this compound have also demonstrated good antifungal activity. maynoothuniversity.ie Silver(I) complexes of Schiff base ligands synthesized from this compound have shown effectiveness against fungal pathogens. maynoothuniversity.ie
The imidazole scaffold is a well-established pharmacophore in antifungal drug design. mdpi.com For example, a study on novel ionic liquids synthesized using 1-methyl imidazole showed significant antifungal activity against Candida albicans, a common cause of fungal infections. nih.gov The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of imidazole derivatives is multifaceted. It often involves the disruption of essential cellular processes in microorganisms. For some imidazole compounds, the mode of action includes interfering with bacterial DNA replication, inhibiting cell wall synthesis, and causing disruption of the cell membrane. mdpi.com The ability of the imidazole ring to coordinate with metal ions is also a key factor in the antimicrobial activity of its metal complexes. clinmedkaz.org
Pharmaceutical Development and Drug Discovery
The versatility of this compound makes it a valuable tool in pharmaceutical development and drug discovery, serving as both a foundational element for new drugs and a functional component in delivery systems.
Building Block for Biologically Active Molecules
This compound is recognized as a versatile building block for the synthesis of a wide array of biologically active molecules. chemimpex.comnetascientific.commusechem.com Its unique structure, featuring an imidazole ring, makes it a valuable intermediate in the production of various pharmaceuticals. chemimpex.com The primary amine and the imidazole nitrogen atoms provide reactive sites for further chemical modifications, allowing for the creation of diverse molecular architectures with potential therapeutic applications. For instance, it has been used in the synthesis of compounds targeting neurological disorders and as a ligand in coordination chemistry for creating stable metal complexes. chemimpex.commusechem.com
Development of pH-Sensitive Drug Delivery Systems
A significant application of this compound in pharmaceutical development is its use in creating pH-sensitive drug delivery systems. unpad.ac.idunpad.ac.id The imidazole group has a pKa in the range of 5.0–6.5, which allows it to be protonated in acidic environments, such as those found in tumor microenvironments or within cellular endosomes. unpad.ac.id This property is exploited to design nanocarriers that can selectively release their drug payload in response to a drop in pH.
Researchers have synthesized various pH-sensitive polymers and nanoparticles by grafting this compound onto different backbones, such as polyaspartamide and dextran (B179266). nih.govspm.com.cn These nanocarriers are designed to be stable at physiological pH (around 7.4), minimizing premature drug release in the bloodstream. unpad.ac.idunpad.ac.id Upon reaching the acidic environment of a tumor, the protonation of the imidazole groups leads to a change in the polymer's conformation, causing the nanocarrier to swell or disassemble and release the encapsulated drug. unpad.ac.idnih.gov This targeted drug delivery approach aims to enhance the therapeutic efficacy of anticancer drugs while reducing systemic toxicity. unpad.ac.idunpad.ac.id
| Application | Description | Key Feature | Reference |
| Building Block | Used in the synthesis of various biologically active molecules and pharmaceuticals. | Versatile chemical structure with multiple reactive sites. | chemimpex.comnetascientific.commusechem.com |
| pH-Sensitive Drug Delivery | Incorporated into polymers to create nanocarriers that release drugs in acidic environments. | Imidazole group's pKa allows for pH-triggered drug release. | unpad.ac.idunpad.ac.idnih.govspm.com.cn |
Anticancer Potential and Tumor Targeting
The acidic microenvironment of solid tumors presents a unique opportunity for targeted drug delivery. The imidazole group of this compound has a pKa value in the range of 5.0–6.5, which allows it to become protonated in the slightly acidic conditions found in tumor tissues (pH ~6.5-7.2). unpad.ac.idunpad.ac.id This property is exploited in the design of pH-sensitive nanocarriers for anticancer drugs. unpad.ac.idunpad.ac.id
These nanocarriers are designed to be stable at the physiological pH of blood (7.4), minimizing premature drug release and associated side effects. unpad.ac.idunpad.ac.id Upon reaching the acidic tumor microenvironment, the imidazole groups become protonated, leading to a change in the nanocarrier's structure and triggering the release of the encapsulated anticancer drug directly at the tumor site. unpad.ac.id This targeted approach enhances the drug's efficacy while reducing systemic toxicity. unpad.ac.idunpad.ac.id
Researchers have successfully incorporated this compound into various nanocarrier systems, including micelles and carbon dots, for the delivery of chemotherapeutic agents like doxorubicin (B1662922). unpad.ac.idnih.gov For instance, doxorubicin-loaded pH-sensitive carbon dots synthesized with this compound demonstrated a significantly higher drug release at tumoral pH compared to physiological pH. nih.gov These nanocarriers have shown the ability to inhibit tumor growth in preclinical models. nih.gov Furthermore, the "proton sponge effect" facilitated by the protonated imidazole groups can lead to the rupture of endosomes, allowing the drug to escape into the cytoplasm of cancer cells and exert its therapeutic effect. nih.gov
The development of these smart drug delivery systems highlights the significant potential of this compound in creating more effective and targeted cancer therapies. unpad.ac.idnih.govnih.gov
Interactions with Enzymes (e.g., Phosphodiesterase-3, Guanylate Cyclase)
The interaction of imidazole derivatives with key enzymes involved in cellular signaling pathways has been a subject of interest in drug discovery. A theoretical study investigated the coupling of twenty imidazole derivatives, including this compound, with phosphodiesterase-3 (PDE3) and guanylate cyclase. biointerfaceresearch.com
The study suggested that this compound, among other derivatives, could potentially influence the biological activity of the guanylate cyclase enzyme. biointerfaceresearch.com However, the same study indicated that it might not significantly alter the activity of the phosphodiesterase-3 enzyme compared to known inhibitors like milrinone (B1677136) and anagrelide. biointerfaceresearch.com
It's important to note that this was a theoretical docking study, and further experimental validation is required to confirm these findings and to fully understand the nature and extent of these interactions. The study provides a basis for future research into the potential of this compound and its analogs as modulators of these important enzymatic pathways. biointerfaceresearch.com
Biochemical Research
In the realm of biochemical research, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways. netascientific.com
Enzyme Interactions and Mechanisms
The imidazole moiety is a common functional group in biological systems and can interact with the active sites of various enzymes. Studies have shown that imidazole and its derivatives can act as reversible inhibitors of certain enzymes, such as β-glucosidase. researchgate.net For example, this compound has been demonstrated to inhibit β-glucosidase in a dose-dependent manner. researchgate.net Computational docking studies have suggested that imidazole interacts with residues within the active site of enzymes like GH1 β-glucosidase. researchgate.net Understanding these interactions is crucial for elucidating enzyme mechanisms and for the development of novel enzyme inhibitors. researchgate.net
Metabolic Pathway Insights
The study of how compounds like this compound are metabolized and how they influence metabolic pathways provides valuable insights into cellular processes. netascientific.comfrontiersin.org While specific research on the metabolic pathway of this compound is not extensively detailed in the provided context, the metabolism of related imidazole-containing compounds, such as imidazole propionate (B1217596) derived from histidine, is an active area of investigation. frontiersin.org Understanding these pathways can shed light on the roles of various metabolites in health and disease. frontiersin.org
Supramolecular Complexes in Medicinal Research
The ability of the imidazole ring to coordinate with metal ions has led to the development of a wide range of supramolecular complexes with potential medicinal applications, particularly in cancer therapy. dntb.gov.uamdpi.comnih.gov
Anticancer Supramolecular Complexes (e.g., Platinum-based, Ruthenium-based)
Metal-based complexes, especially those involving platinum and ruthenium, have emerged as a promising class of anticancer agents. mdpi.comnih.govnih.gov The incorporation of ligands like this compound can modulate the properties of these complexes, such as their solubility, stability, and biological activity. dntb.gov.uanih.gov
Platinum-based Complexes: While the provided search results focus more on ruthenium, the general principle of using imidazole-containing ligands extends to platinum-based complexes. mdpi.comnih.gov The coordination of imidazole derivatives to platinum can lead to compounds with enhanced cytotoxic effects against cancer cells. nih.gov The unique structural features of this compound make it an attractive ligand for the design of novel platinum-based anticancer agents.
The development of these supramolecular complexes represents a promising strategy in the ongoing search for more effective and selective metal-based cancer therapies. mdpi.comnih.govnih.gov
Ion Receptors and Imaging Agents
The unique structural features of this compound, particularly the presence of both a primary amine and an imidazole ring, make it a valuable building block for the synthesis of sophisticated ion receptors and imaging agents. The imidazole moiety can act as a hydrogen bond donor and its pyridine-like nitrogen atom is an excellent metal ion receptor. nih.gov These properties are leveraged to create chemosensors that can selectively bind to specific ions, often resulting in a detectable change in their optical properties, such as color or fluorescence, which is a principle that has been applied in various biological and medical research contexts. nih.govmonash.edu
Schiff Base Derivatives as Fluorescent Chemosensors
A significant area of research has been the development of Schiff base derivatives of this compound for the detection of metal ions. monash.edumdpi.com Schiff bases are compounds containing an imine or azomethine group (-C=N-), and their derivatives can be designed to be highly selective and sensitive for particular metal cations. monash.edu
One notable example is the fluorescent receptor HL , synthesized through the condensation of this compound with ortho-vanillin. nih.govresearchgate.net This chemosensor has demonstrated high selectivity and sensitivity for zinc (Zn²⁺) and copper (Cu²⁺) ions. researchgate.net The interaction of HL with Zn²⁺ ions leads to a significant fluorescence enhancement, a "turn-on" response, at 470 nm. nih.govresearchgate.net Conversely, the subsequent addition of Cu²⁺ to the solution causes a quenching of this fluorescence, a "turn-off" phenomenon. researchgate.net This dual-response mechanism allows for the distinct detection of both ions. Research has confirmed the sensing ability of HL for Zn²⁺ through fluorescence, UV-Vis, and ¹H NMR titration analysis. researchgate.net Furthermore, HL has been shown to be non-cytotoxic and effective for the intracellular detection of Zn²⁺ in cancer cell lines such as HeLa and DU-145. researchgate.net The detection limits for Zn²⁺ and Cu²⁺ were found to be 31.044 nM and 11.64 nM, respectively. researchgate.net
Another Schiff base, referred to as Probe-16 , was synthesized from this compound and 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde. mdpi.com This probe is weakly fluorescent on its own due to C=N isomerism. However, in the presence of Cu²⁺, the formation of the probe-Cu²⁺ complex restricts this isomerism, leading to a chelation-enhanced fluorescence (CHEF) effect, making it a selective sensor for copper ions. mdpi.com
Chalcone-based Schiff bases of this compound have also been synthesized and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been characterized. nih.govresearchgate.net The coordination of these ligands with the metal ions was confirmed by fluorescence spectroscopy. nih.gov
Cyanine (B1664457) Dye-Based Imaging Agents
Beyond Schiff bases, this compound has been incorporated into other types of imaging agents. A near-infrared (NIR) cyanine dye derivative, Cy1 , was synthesized by reacting this compound with the commercially available dye IR-813 p-toluenesulfonate. mdpi.com This modification aimed to create a metal ion sensor. Cy1 was found to be sensitive to a range of divalent metal ions, including Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, and Hg²⁺, causing a blue shift in its absorption spectrum and a color change from pale green to blue. mdpi.com In the case of Cu²⁺, a decrease in absorption and quenching of fluorescence emission at 785 nm was observed. mdpi.com The introduction of the aminopropyl imidazole group also helped to prevent π-π stacking interactions, leading to enhanced fluorescence. mdpi.com
Other Derivatives
Researchers have also explored the use of this compound to create fluorescent receptors for non-metal ions. For instance, a receptor designed for the selective fluorescence sensing of salicylic (B10762653) acid was synthesized from 1-pyrenecarboxaldehyde (B26117) and this compound. researchgate.net
The table below summarizes the characteristics of some of the ion receptors and imaging agents derived from this compound.
| Receptor Name | Derivative of this compound and... | Target Ion(s) | Sensing Mechanism | Detection Limit | Application |
| HL | ortho-Vanillin | Zn²⁺, Cu²⁺ | Fluorescence turn-on for Zn²⁺, turn-off for Cu²⁺ researchgate.net | Zn²⁺: 31.044 nM, Cu²⁺: 11.64 nM researchgate.net | Intracellular Zn²⁺ imaging researchgate.net |
| Probe-16 | 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.com | Not specified | Cu²⁺ detection mdpi.com |
| Cy1 | IR-813 p-toluenesulfonate | Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Hg²⁺, Cu²⁺ | Colorimetric and fluorescent changes mdpi.com | Not specified | Metal ion sensing mdpi.com |
| Pyrene-based Receptor | 1-Pyrenecarboxaldehyde | Salicylic Acid | Fluorescence enhancement researchgate.net | Not specified | Salicylic acid sensing researchgate.net |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electron distribution, molecular orbitals, and reactivity of 1-(3-Aminopropyl)imidazole. These studies provide a foundational understanding of its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations have been performed to analyze its vibrational sequence patterns and electronic properties. researchgate.net Hybrid computational calculations have been carried out using various basis sets, including 6-31++G(d,p) and 6-311++G(d,p), to ensure accuracy. researchgate.net These analyses help in assigning the fundamental frequencies observed in FT-IR and FT-Raman spectra. researchgate.net
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. researchgate.net This method has been utilized to deliberate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound. researchgate.net TD-DFT is also employed to calculate optoelectronic properties like absorption wavelengths, excitation energies, and oscillator strengths, which are crucial for understanding the molecule's response to light. researchgate.net
Table 1: Theoretical Methods Applied to this compound
| Method | Basis Sets | Properties Investigated |
|---|---|---|
| DFT | 6-31++G(d,p), 6-311++G(d,p) | Vibrational Frequencies, Electronic Properties |
| TD-DFT | Not Specified | HOMO-LUMO Energies, Absorption Wavelengths, Excitation Energies |
This table is based on findings reported for this compound. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO and LUMO energies have been calculated to understand the charge transformation that occurs within the molecule. researchgate.net
Table 2: Key Findings from FMO Analysis of this compound
| Parameter | Significance | Finding |
|---|---|---|
| HOMO Energy | Electron-donating ability | Implies regions of high electron density |
| LUMO Energy | Electron-accepting ability | Implies regions susceptible to nucleophilic attack |
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the electron density. mdpi.comvub.be These descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. mdpi.com While specific studies performing a full Conceptual DFT analysis on this compound are not detailed in the available literature, the principles are widely applied to related imidazole (B134444) derivatives. nih.gov
These reactivity indices are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the global reactive behavior of a molecule. mdpi.com For instance, chemical hardness (η) measures the resistance to change in the electron distribution, with harder molecules being less reactive. vub.be The electrophilicity index (ω) quantifies the ability of a species to accept electrons. mdpi.com Such analyses on imidazole derivatives help in understanding their chemical behavior and potential interaction sites. nih.gov
Table 3: Common Conceptual DFT Reactivity Descriptors
| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron configuration. |
| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
This table outlines the general principles of Conceptual DFT, which are applicable to molecules like this compound. mdpi.comnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines chemical bonding and molecular structure based on the topology of the electron density. nih.gov QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions like hydrogen bonds). nih.gov This method has been applied to various imidazole derivatives to investigate the nature and strength of intramolecular hydrogen bonding interactions. nih.govresearchgate.net
Energy Decomposition Analysis (EDA) is a method used to partition the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (charge transfer and polarization), and dispersion energies. acs.org This analysis provides deep insight into the nature of the forces holding a molecular complex together. While specific EDA studies on this compound were not found, the technique is applied to understand interactions in imidazole-containing complexes, for example, in excited states or in metal-ligand bonding. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational changes, solvent effects, and the dynamic behavior of molecular systems. rug.nl
While specific MD simulations focusing solely on this compound are not prominently featured in the reviewed literature, MD simulations of the parent imidazole molecule in aqueous solutions have been performed to understand its hydration shell and interactions with water molecules. Furthermore, constant pH MD simulations are a relevant application for molecules like this compound, as they can model how protonation states of the imidazole ring and the primary amine change with pH, which in turn affects the molecule's structure and interactions. nih.govrug.nl Such simulations are crucial for understanding its behavior in biological environments where pH plays a critical role. nih.gov
Computational Modeling of Biological Interactions
Computational modeling, particularly molecular docking and dynamics, is essential for predicting and analyzing the interactions of small molecules with biological targets like proteins and DNA.
A significant application of this compound in this area is its incorporation into novel polyamides designed to bind to specific DNA sequences. nih.gov A dicationic polyamide containing the this compound moiety was designed and synthesized to target the minor groove of the 5'-ACGCGT-3' DNA sequence. nih.gov Computational modeling, in conjunction with experimental techniques like DNase I footprinting and isothermal titration calorimetry (ITC), helps to understand the binding affinity and selectivity of these compounds. nih.gov Studies showed that while the inclusion of the aminopropyl group can enhance affinity, its specific placement on the polyamide backbone is crucial for optimal binding. nih.gov
Furthermore, this compound serves as a building block for synthesizing compounds with potential antimicrobial or anticancer activities. nih.govnih.gov Molecular docking studies are often employed to predict how these derivatives might interact with enzyme active sites or other biological receptors, providing a rationale for their observed biological activity and guiding the design of more potent molecules. nih.govnih.gov
Ligand-Protein Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is crucial in drug design for understanding how a ligand, such as an imidazole derivative, might interact with a protein's binding site. arabjchem.org
In silico molecular docking studies on various imidazole derivatives have been conducted to explore their potential as therapeutic agents. arabjchem.orgresearchgate.net These studies often utilize software like AutoDock to simulate the binding of the imidazole compound to the active site of a target protein. jchr.org The primary goal is to determine the binding affinity, which is often expressed as binding energy (in kJ/mol or kcal/mol), and the inhibition constant (Ki). arabjchem.org Lower binding energy values indicate a more stable ligand-protein complex.
For instance, studies on imidazole derivatives targeting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] have shown that these compounds can fit well into the active pocket of the enzyme. arabjchem.orgresearchgate.net The interactions stabilizing the complex typically involve hydrogen bonds and pi-pi stacking interactions between the imidazole ring and the amino acid residues of the protein. mdpi.com The binding conformations predicted by docking simulations provide a structural basis for the molecule's potential inhibitory activity. nih.gov
While specific docking studies for this compound are not extensively detailed in the provided context, the general findings for imidazole derivatives suggest that the imidazole nucleus plays a significant role in binding. The aminopropyl side chain would offer additional points for hydrogen bonding, potentially enhancing its binding affinity to target proteins.
Table 1: Example of Molecular Docking Parameters for Imidazole Derivatives
| Parameter | Description | Typical Values for Active Compounds |
|---|---|---|
| Binding Energy | The energy released upon formation of the ligand-protein complex. A lower value indicates stronger binding. | -6 to -10 kcal/mol |
| Inhibition Constant (Ki) | A measure of the inhibitor's potency. It represents the concentration of inhibitor required to decrease the maximum rate of an enzyme-catalyzed reaction by half. | Micromolar (µM) to Nanomolar (nM) range |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Key for stabilizing the complex. | 1 or more bonds with active site residues |
Prediction of Drug-Enzyme Interactions
The prediction of how a drug molecule interacts with an enzyme is a cornerstone of modern drug development. nih.govresearchgate.net Computational approaches are essential for screening large libraries of compounds and identifying potential candidates that can modulate the activity of a specific enzyme. researchgate.netnih.gov These interactions are often mediated by enzymes from the Cytochrome P450 (CYP) family, which are central to drug metabolism. nih.gov
For compounds containing an imidazole moiety, a key aspect of their predicted interaction with enzymes is their potential to act as inhibitors. mdpi.com The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition of their metabolic activity. This can result in drug-drug interactions if co-administered with other drugs metabolized by the same enzyme. nih.gov
In silico models and quantitative structure-activity relationship (QSAR) studies are employed to predict these interactions. By analyzing the structural features of a molecule like this compound, these models can estimate its affinity for different enzymes. researchgate.net The inhibition constant (Ki) is a critical parameter derived from in vitro experiments that is used to quantify the potency of an inhibitor. nih.gov This value, along with the inhibitor's concentration at the site of metabolism, helps predict the extent of in vivo enzyme inhibition. researchgate.net
The process involves:
Identifying the metabolizing enzymes: Determining which specific enzymes are responsible for the metabolism of the compound. nih.gov
In vitro inhibition assays: Using systems like human liver microsomes or recombinant enzymes to measure the inhibitory effect of the compound. nih.gov
Computational modeling: Employing models to extrapolate in vitro data to predict clinical drug-drug interactions. nih.gov
Prediction of drug-enzyme interactions is crucial for assessing the safety and efficacy profile of new chemical entities during the drug discovery process. mdpi.com
Studies on Corrosion Inhibition Mechanisms
Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. scispace.comscielo.brmdpi.com The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comyoutube.com
The effectiveness of imidazole derivatives as corrosion inhibitors stems from their molecular structure. electrochemsci.orgphyschemres.org The imidazole ring contains two nitrogen atoms and a delocalized system of π-electrons. The nitrogen atoms can act as active sites for adsorption onto the metal surface. mdpi.com The adsorption process can occur through:
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms in the imidazole ring, forming a coordinate-type bond. physchemres.org
For this compound, the presence of the aminopropyl side chain is expected to enhance its corrosion inhibition properties. The terminal amino group (-NH2) provides an additional active site with a lone pair of electrons on the nitrogen atom, which can also coordinate with the metal surface, leading to stronger adsorption and better surface coverage.
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the corrosion inhibition mechanism at a molecular level. scispace.comelectrochemsci.orgdntb.gov.ua DFT calculations can determine various quantum chemical parameters that correlate with the inhibition efficiency of a molecule.
Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
| Parameter | Symbol | Significance in Corrosion Inhibition |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the tendency of a molecule to donate electrons. Higher EHOMO values suggest better inhibition efficiency. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest better inhibition efficiency. |
| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap suggests higher reactivity and potentially better inhibition. |
| Dipole Moment | µ | A higher dipole moment may lead to stronger adsorption on the metal surface. |
These theoretical calculations complement experimental techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to provide a comprehensive understanding of the inhibitor's performance and mechanism of action. scispace.comscielo.brelectrochemsci.org The formation of a stable, adsorbed film of this compound on a metal surface effectively blocks the active corrosion sites, thereby reducing the corrosion rate. electrochemsci.orgkjpupi.id
Analytical Techniques and Characterization in Research
Spectroscopic Methods
Spectroscopic techniques are fundamental in the analysis of 1-(3-Aminopropyl)imidazole, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide specific information about the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons in the imidazole (B134444) ring and the aminopropyl side chain. In a study involving the synthesis of a model compound, the ¹H NMR spectrum showed signals for the imidazole protons at 6.9 ppm, 7.2 ppm, and 7.6 ppm. acs.org The methylene (B1212753) protons of the propyl chain adjacent to the imidazole ring and the amino group appear at distinct chemical shifts, providing confirmation of the compound's structure. acs.org For instance, the methylene protons next to the imidazole and the other methylene group in the chain have been reported at 3.6 ppm and 1.9 ppm, respectively. acs.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the imidazole ring and the propyl chain.
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Imidazole-H (C2-H) | 7.6 | acs.org |
| Imidazole-H (C5-H) | 7.2 | acs.org |
| Imidazole-H (C4-H) | 6.9 | acs.org |
| N-CH₂ (Propyl chain) | 3.6 | acs.org |
| CH₂-CH₂-CH₂ | 1.9 | acs.org |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Key peaks observed in the FTIR spectrum of this compound include those for N–H bending and stretching from the primary amine group, which have been identified at 1597 cm⁻¹ and 3358 cm⁻¹, respectively. nih.gov The vibrations associated with the imidazole ring and the C-N and C-H bonds of the propyl chain also provide a unique spectral fingerprint for the compound. nih.govresearchgate.net This technique is also instrumental in monitoring reactions involving this compound, such as its reaction with phenyl isocyanate, where the disappearance of the isocyanate peak at 2246 cm⁻¹ and the appearance of a urea (B33335) carbonyl peak confirm the reaction's success. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (Amine) | 3358 | nih.gov |
| N-H Bending (Amine) | 1597 | nih.gov |
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For compounds containing chromophores like the imidazole ring, UV-Vis spectroscopy can provide information about conjugation and the presence of certain functional groups. While detailed UV-Vis spectra specifically for this compound are not extensively reported in isolation, the technique is valuable for characterizing materials and complexes derived from it. For instance, in hybrid sol-gel matrices doped with imidazole derivatives, UV-Vis absorption spectroscopy confirmed the presence of the imidazole compound within the matrix by identifying its characteristic maximum absorption peak. semanticscholar.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent and cannot be directly studied by this technique. nih.gov However, EPR becomes a highly relevant and powerful tool when this compound is used as a ligand to form coordination complexes with paramagnetic metal ions, such as Cu(II). mdpi.com In such cases, the EPR spectrum provides detailed information about the electronic structure, coordination geometry, and the nature of the bonding between the imidazole ligand and the metal center. mdpi.comdtu.dk
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. While not a routine technique for simple molecular characterization, XPS is invaluable for analyzing materials synthesized using this compound. For example, in the synthesis of a poly(ionic liquid) adsorbent derived from N-(3-aminopropyl)imidazole, XPS was used for structural analysis. rsc.org The technique can confirm the presence of nitrogen and carbon in their expected chemical environments within the polymer structure and can be used to study the interactions of the material with other substances, such as metal ions. rsc.org
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For derivatives and polymers of this compound, these methods are crucial for determining their thermal stability and decomposition behavior.
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed. nih.govacs.org TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the thermal stability of the material. nih.gov DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal events like melting points, glass transitions, and curing temperatures. nih.govacs.org For instance, a phenylurea propyl imidazole (PUPI) synthesized from this compound was characterized using both TGA and DSC to understand its thermal properties as a latent curing agent for epoxy resins. nih.govacs.org
Morphological and Microstructural Characterization
Microscopy techniques are essential for visualizing the surface and internal structure of materials at the micro and nanoscale.
Transmission Electron Microscopy (TEM) is a powerful technique for high-resolution imaging of the internal structure of materials. In research involving this compound, TEM is used to characterize the size, shape, and distribution of nanoparticles on functionalized substrates. For example, in the development of a nanocatalyst, this compound was used to functionalize porous graphene oxide nanosheets which were then decorated with palladium nanoparticles. acs.org TEM analysis was employed to confirm the shape, size, and morphology of the resulting hybrid nanomaterial. researchgate.net This technique is crucial for ensuring the uniform distribution of the metal nanoparticles, which is vital for their catalytic performance. frontiersin.org
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials. This technique has been utilized to study materials synthesized with this compound. For instance, Field Emission Scanning Electron Microscopy (FESEM) was used to perform structural analysis on a novel poly(ionic liquid) adsorbent created by modifying a polymer with N-(3-aminopropyl)imidazole. rsc.org In another study, SEM was a key technique used to characterize the morphology of this compound-functionalized porous graphene oxide nanosheets loaded with palladium nanoparticles. acs.orgresearchgate.net
Elemental Analysis and Mass Spectrometry
CHN elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis is critical for verifying the elemental composition and purity of newly synthesized compounds derived from this compound. The theoretical elemental composition of this compound (C₆H₁₁N₃) is calculated based on its molecular weight (125.17 g/mol ). Comparing the experimental results from a CHN analyzer with these theoretical values allows researchers to confirm the identity and purity of the compound. This technique was listed as a characterization method for authenticating the successful preparation of imidazole-functionalized porous graphene oxide nanosheets. acs.org
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 57.58 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.86 |
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental and isotopic composition of a sample. ossila.com It is capable of detecting most elements at concentrations down to parts-per-trillion (ppt). ossila.com The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (6,000 K to 10,000 K) that atomizes and ionizes the sample. ossila.com These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and quantified at a detector. asianpubs.org
In the context of research involving this compound, ICP-MS is not typically used for the direct analysis of the compound itself, as it is a technique for elemental, not molecular, analysis. nih.gov Instead, its application is crucial in studies where materials functionalized with this compound are used for the uptake or complexation of metal ions. For instance, if a polymer or silica (B1680970) material is modified with this compound to act as an adsorbent for heavy metals, ICP-MS would be the method of choice to accurately quantify the concentration of the captured metal ions in solution before and after exposure to the functionalized material. nist.govnist.gov This allows researchers to determine the efficiency and capacity of the adsorbent. The high throughput and ability to measure multiple elements simultaneously make ICP-MS an invaluable tool for such quantitative evaluations. asianpubs.orgnih.gov
Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. For this compound, mass spectrometry serves as a primary tool for confirming its identity and purity after synthesis. Electron ionization (EI) is a common method used for this compound, and reference mass spectra are available in databases such as the NIST/EPA/NIH Mass Spectral Library. wikipedia.org
The technique provides the precise molecular weight, which can be compared against the theoretical value calculated from the chemical formula. This confirmation is a critical step in the characterization of the compound before its use in further research or applications.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C6H11N3 | wikipedia.orgazonano.com |
| Molecular Weight | 125.1716 g/mol | wikipedia.orgazonano.com |
| CAS Registry Number | 5036-48-6 | wikipedia.orgazonano.com |
Surface Area and Porosity Analysis
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory is the basis for a critical technique used to measure the specific surface area of solid and porous materials. researchgate.net The method involves the physical adsorption of a gas, most commonly nitrogen at its boiling point (77 K), onto the surface of the material. researchgate.net By measuring the amount of gas adsorbed at various relative pressures, a BET plot is constructed to calculate the amount of gas required to form a monolayer on the surface, which is then used to determine the total surface area. researchgate.net
In research involving this compound, BET analysis is particularly important when the compound is used to functionalize porous materials such as silica, polymers, or carbon nanotubes. researchgate.netiosrjournals.org The functionalization process can alter the surface area and pore structure of the host material, which in turn affects its performance in applications like catalysis, adsorption, or as a membrane in fuel cells. iosrjournals.orgresearchgate.net Therefore, BET analysis is essential to characterize these changes and to understand how the modification impacts the material's properties. For example, a high surface area is often desirable for adsorbents to maximize the number of available binding sites. researchgate.net
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| Poly(imidazolium)-based Ionic Liquid (PIL) | 171 | 0.05 |
| Cellulose Acetate-PIL Membrane (CA-PIL) | 292 | 0.026 |
Voltammetry Techniques
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. ijert.org These techniques are highly regarded for studying the redox behavior of chemical species, offering insights into both the thermodynamics and kinetics of electron transfer processes. nih.gov A standard setup for voltammetry uses a three-electrode system: a working electrode, a reference electrode, and a counter electrode, all connected to a potentiostat. nih.gov
Cyclic Voltammetry
Cyclic Voltammetry (CV) is a potent and widely used electrochemical technique for investigating the redox properties of a substance. nih.gov In a CV experiment, the potential of the working electrode is swept linearly between two set values and back again, while the resulting current is measured. The plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes occurring at the electrode surface. nih.gov
CV is used to characterize materials and electrodes modified with this compound. For instance, when magnetic carbon nanotubes are functionalized with this compound to create nanocatalysts, CV is employed to study the electrochemical properties of the resulting material. longdom.org The technique can confirm the successful functionalization and characterize the electrochemical behavior of the imidazole groups attached to the nanotube surface. longdom.org
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgNO3 |
| Counter Electrode | Pt wire |
| Electrolyte Solution | 0.1 M nBu4NClO4/DMF |
| Sweep Rate | 0.1 V/s |
| Atmosphere | Under N2 |
Square Wave Anodic Stripping Voltammetry
Square Wave Anodic Stripping Voltammetry (SWASV) is an extremely sensitive electrochemical technique used for the determination of trace concentrations of heavy metal ions. The method involves two main steps: a deposition step and a stripping step. First, the analyte (metal ions) is preconcentrated onto the working electrode surface by applying a negative potential for a set period. Following this, the potential is rapidly scanned in the positive direction using a square-wave waveform, which causes the deposited metal to be "stripped" back into the solution via oxidation. This stripping process generates a current peak whose height is proportional to the concentration of the analyte.
The imidazole and amine groups in this compound make it an excellent ligand for binding metal ions. This property has been exploited by functionalizing polymers with this compound to create modified electrodes for sensors. These sensors can then be used in SWASV for the selective and sensitive determination of trace amounts of heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The functionalized polymer on the electrode captures the metal ions from the sample, and the SWASV measurement quantifies them.
| Parameter | Detail |
|---|---|
| Electrode | Carbon paste electrode modified with a 1-(3-aminopropyl) imidazole functionalized polymer |
| Technique | Square Wave Anodic Stripping Voltammetry |
| Target Analytes | Pb²⁺, Cu²⁺, Hg²⁺ ions |
| Application | Selective and sensitive determination of trace heavy metals |
Future Research Directions and Emerging Applications
Development of Novel Functional Materials
The inherent reactivity and structural characteristics of 1-(3-Aminopropyl)imidazole make it a prime candidate for the synthesis of novel functional materials with tailored properties. Researchers are actively exploring its use in creating advanced polymers and composites.
One significant area of development is its use as a curing agent and modifier for epoxy resins. google.com A derivative, Phenylurea Propyl Imidazole (B134444) (PUPI), synthesized from this compound and phenyl isocyanate, functions as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) resin. nih.govacs.org This creates a one-component epoxy resin system that is stable at ambient temperatures but cures rapidly at elevated temperatures. nih.govacs.org This is particularly valuable in the manufacturing of "prepreg" composites for aerospace and automotive industries, where controlled and uniform curing is essential. nih.gov
| Curing Temperature (°C) | Time to 97.6% Conversion (min) | Time to 99.3% Conversion (min) |
|---|---|---|
| 120 | 5.17 | - |
| 140 | - | 1.95 |
Another promising application is in the development of high-temperature proton exchange membranes (HT-PEMs) for fuel cells. researchgate.net By functionalizing low-cost polymers like poly(vinyl chloride) (PVC) with this compound (APIm), researchers have fabricated membranes with excellent thermal stability and high proton conductivity under anhydrous conditions. The pendant APIm groups enhance the membrane's ability to uptake phosphoric acid, which facilitates proton transport. The resulting PVC-19%APIm/2.4PA membrane exhibits a proton conductivity of 0.26 S cm⁻¹ at 180 °C, a performance level comparable to widely used Nafion-type membranes that operate at lower temperatures. researchgate.net
Furthermore, this compound is integral to creating materials for environmental remediation. A poly(ionic liquid) adsorbent synthesized using N-(3-aminopropyl)imidazole has demonstrated high selectivity and a significant adsorption capacity for recovering gold ions from aqueous solutions. researchgate.netrsc.org This adsorbent is effective at a low pH and has potential for large-scale wastewater treatment due to its reusability and low cost. rsc.org Similarly, polymers functionalized with this compound are used in modified electrodes for the sensitive detection of heavy metal ions and as adsorbents for removing pharmaceuticals like diclofenac (B195802) sodium from water. researchgate.netacs.org
Advanced Drug Delivery Systems with Tunable Release
The imidazole moiety of this compound is pH-sensitive, making it a key component in the design of "smart" drug delivery systems that can release their therapeutic cargo in response to specific biological environments, such as the acidic conditions found in tumor tissues or within cellular endosomes. unpad.ac.id
Research has focused on synthesizing pH-sensitive polyaspartamide derivatives and amphiphilic polymers by grafting this compound onto a polymer backbone. chemicalbook.comfishersci.ca These polymers are designed to be stable at physiological pH (around 7.4) but undergo structural changes in more acidic environments, triggering the release of an encapsulated drug. This on-demand release mechanism is highly desirable for targeted cancer therapy, as it can increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues. The development of these imidazole-bearing polymeric micelles and nanoclusters is aimed at enhancing cellular uptake, promoting rapid escape from endosomes, and achieving controlled, intracellular drug release. unpad.ac.id
| Polymer System | Key Feature | Intended Application | Reference |
|---|---|---|---|
| pH-Sensitive Polyaspartamide Derivatives | Tunable phase transition behavior | Intracellular drug delivery | |
| pH-Sensitive Amphiphilic Polymers | Grafted with octadecylamine (B50001) for hydrophobic properties | Controlled aggregation and release | fishersci.calookchem.com |
| Imidazole-Bearing Polymeric Micelles | Enhanced cellular uptake and endosomal escape | On-demand cargo release | |
| pH-Sensitive Nanocarriers/Nanoclusters | Encapsulation of anticancer drugs and gold nanorods | Combined chemotherapy and photothermal therapy | unpad.ac.id |
Catalytic Systems for Sustainable Chemistry
In the pursuit of greener and more efficient chemical processes, this compound and its derivatives are being explored as versatile catalysts. The compound itself is a selective catalyst for important industrial reactions, such as those involved in producing polyurethanes and curing epoxy resins. basf.com Its incorporation into polymer backbones can also improve the adhesion properties of the resulting resin. basf.com
A major area of research is the use of imidazole derivatives to form ionic liquids (ILs), which are considered green solvents and catalysts due to their low vapor pressure and high thermal stability. bohrium.comnih.gov Imidazolium-based ILs can act as solvents, catalyst supports, or modifiers in a wide range of reactions. bohrium.comresearchgate.net By carefully selecting the alkyl side chains and anions, the physical and chemical properties of the IL can be fine-tuned to optimize catalytic activity and simplify product separation. bohrium.com For instance, 1-butyl-3-methylimidazole acetate, an imidazole-based IL, has shown excellent catalytic activity for the methanolysis of poly(ethylene 2,5-furandicarboxylate) (PEF), facilitating a circular economy approach to polyester (B1180765) recycling. rsc.org The development of dicationic ionic liquids (DILs) with imidazolium (B1220033) heads further enhances catalytic performance in reactions like the synthesis of medicinally important compounds. mdpi.com
Moreover, the principles of sustainable chemistry are advanced through the development of recyclable catalyst systems. rsc.org The use of magnetic nanoparticles as supports for imidazole-based catalysts allows for easy recovery and reuse of the catalyst using an external magnetic field, minimizing waste and reducing costs. rsc.org
Exploration in Agricultural Chemistry as Plant Growth Regulators
An emerging field of application for this compound is in agricultural chemistry. Preliminary research indicates its potential as a plant growth regulator, a class of compounds used to improve crop yields and enhance resistance to environmental stressors. chemimpex.com Plant growth regulators often function by influencing the pathways of plant hormones, such as gibberellins, which control cell elongation, or auxins, which are involved in nearly every aspect of plant development. uark.edunih.gov The exploration of this compound in this area is part of a broader effort to develop new, safe, and effective compounds for sustainable agriculture. nih.gov While this application is still in the exploratory phase, the unique chemical properties of the imidazole ring suggest it could interact with biological systems in plants to modulate growth and development. chemimpex.com
Expanding Biomedical Applications Beyond Antimicrobials and Anticancer Agents
While the imidazole ring is a well-known scaffold for antimicrobial and anticancer drugs, research into this compound and its derivatives is revealing a wider range of therapeutic possibilities. nih.govnih.govlongdom.org
One area of investigation is its use as an intermediate in the synthesis of pharmaceuticals for treating cardiovascular and neurological conditions. chemimpex.com For example, it is a building block for certain antihypertensive agents. chemimpex.com Additionally, studies have shown that this compound can act as a reversible inhibitor of the enzyme β-glucosidase. researchgate.net Inhibitors of this enzyme are relevant for treating metabolic disorders, including Gaucher's disease, and may have applications in managing type II diabetes. researchgate.net
| Dose (µg) | Observed Inhibition Activity |
|---|---|
| 2000 | Active |
| 1000 | Active |
| 500 | Active |
| 100 | Active |
| 50 | Active (Detection Limit) |
Furthermore, novel polyamides incorporating a this compound unit have been designed as sequence-specific DNA binding agents. nih.gov These molecules can target and bind to the minor groove of specific DNA sequences. This capability is being explored for applications in diagnostics and as a tool in molecular biology to influence gene expression. A diamino polyamide containing the aminopropyl chain on the imidazole moiety was designed to target the 5'-ACGCGT-3' sequence with high affinity. nih.gov
Deeper Theoretical Understanding of Structure-Activity Relationships
To guide the rational design of new materials and drugs, a deeper theoretical understanding of the relationship between the molecular structure of this compound and its functional properties is essential. Advanced computational and analytical techniques are being employed for this purpose.
Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze the vibrational spectra (FT-IR and FT-Raman) of the molecule. researchgate.net These calculations provide insights into its electronic and optical properties, including frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity and charge transfer characteristics. researchgate.net Such studies help to identify its potential for applications in nonlinear optics (NLO). researchgate.net
X-ray diffraction studies on derivatives of this compound provide precise data on its crystal and molecular structure, including bond lengths and angles. researchgate.net This experimental data is fundamental for validating theoretical models and understanding how the molecule interacts with other substances at an atomic level.
| Parameter | Value |
|---|---|
| Chemical Formula | C21H31N3O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.2609(8) |
| b (Å) | 22.665(2) |
| c (Å) | 10.0975(8) |
| β (°) | 100.400(7) |
Structure-activity relationship (SAR) studies are also critical. For instance, research on DNA-binding polyamides has shown that the specific placement of the aminopropyl group within the larger molecule significantly affects its binding affinity and selectivity. nih.gov Comparing isomers where the aminopropyl group is attached to different rings within the polyamide demonstrates how subtle structural changes can have a profound impact on biological activity. nih.gov This knowledge is invaluable for designing next-generation molecules with enhanced efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
